![molecular formula C15H18N4O3S B12929662 4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide CAS No. 96601-35-3](/img/structure/B12929662.png)
4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide is a synthetic organic compound that features a nitro group, a benzamide moiety, and a pyrimidine ring with methyl and methylthio substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of Substituents: Methyl and methylthio groups are introduced via alkylation reactions.
Formation of Benzamide: The benzamide moiety is introduced through amide bond formation, often using coupling reagents like carbodiimides.
Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzamide: Lacks the pyrimidine ring and substituents.
N-(4,4,6-Trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide: Lacks the nitro group.
Uniqueness
The combination of the nitro group, benzamide moiety, and substituted pyrimidine ring makes 4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide unique, potentially offering distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
96601-35-3 |
|---|---|
Molekularformel |
C15H18N4O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-nitro-N-(4,4,6-trimethyl-2-methylsulfanylpyrimidin-1-yl)benzamide |
InChI |
InChI=1S/C15H18N4O3S/c1-10-9-15(2,3)16-14(23-4)18(10)17-13(20)11-5-7-12(8-6-11)19(21)22/h5-9H,1-4H3,(H,17,20) |
InChI-Schlüssel |
CVGLTXADAPQSPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N=C(N1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


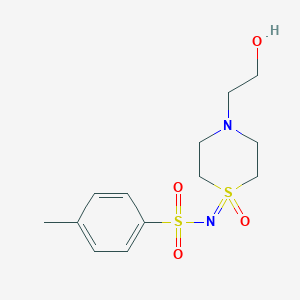
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)
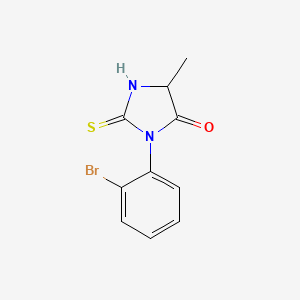

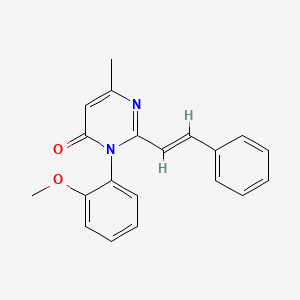
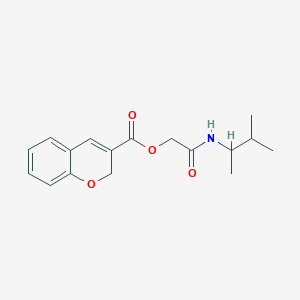


![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
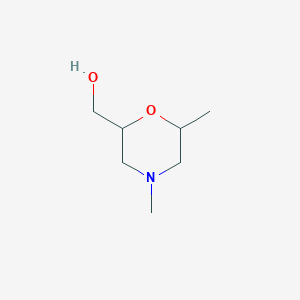
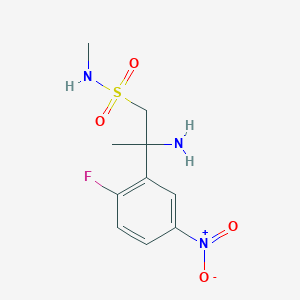
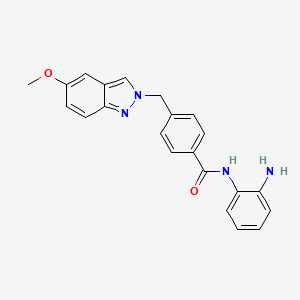
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
